molecular formula C15H12F5N3O2S B1410544 Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate CAS No. 1823182-79-1

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate

Cat. No. B1410544
M. Wt: 393.3 g/mol
InChI Key: DVISYUABNLJWRU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles. It also contains several fluorine atoms, which are often used in pharmaceuticals and agrochemicals to improve stability and alter other properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The presence of fluorine atoms and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Synthetic compounds with a tri- and tetra-substituted imidazole scaffold are recognized for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. Research has extensively reviewed the design, synthesis, and activity studies of such compounds, highlighting their potential in the development of selective inhibitors for therapeutic applications. This includes a detailed analysis of crystal structures of p38 in complex with small organic ligands, demonstrating the importance of specific substitutions on the pyrimidine ring for enhancing inhibitory activity and selectivity for p38 over other kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been instrumental in cancer treatment, utilized in over 2 million cancer patients annually. The review focuses on the synthesis of 5-FU, including methods for incorporating isotopes to study its metabolism and biodistribution. It also covers the development of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, offering new insights into how these compounds affect nucleic acid structure and dynamics. The review suggests that beyond inhibiting thymidylate synthase, 5-FU impacts RNA- and DNA-modifying enzymes, proposing novel roles for these compounds in cancer treatment (Gmeiner, 2020).

Synthesis of Antithrombotic Drugs

Research on the synthesis of the antithrombotic and antiplatelet drug (S)-clopidogrel illustrates the synthetic community's interest in developing facile synthetic approaches for medically significant compounds. This review summarizes the synthetic methods reported in literature, discussing the advantages and disadvantages of each method, which is crucial for further developments in the synthetic methodologies of antithrombotic drugs (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Ethyl Acetate Production and Process Intensification

The review on ethyl acetate production process intensification techniques outlines several advantages over traditional processes, including overcoming chemical equilibrium limitations and reduced energy consumption. It highlights the significance of selecting the appropriate process parameters for enhancing ethyl acetate purity and production rate, demonstrating the potential of chemical compounds in industrial applications (Patil & Gnanasundaram, 2020).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N3O2S/c1-3-25-10(24)6-26-14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVISYUABNLJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
Reactant of Route 6
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate

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